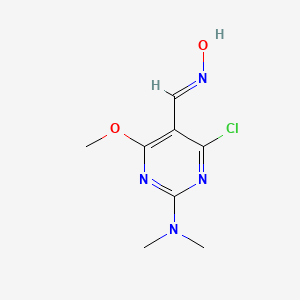

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime

Description

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime is a pyrimidine derivative characterized by a chloro substituent at position 4, a dimethylamino group at position 2, a methoxy group at position 6, and an oxime functional group at position 3. This compound’s structural complexity confers unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

(NE)-N-[[4-chloro-2-(dimethylamino)-6-methoxypyrimidin-5-yl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O2/c1-13(2)8-11-6(9)5(4-10-14)7(12-8)15-3/h4,14H,1-3H3/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVGCUYZNGBFCG-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C(=N1)Cl)C=NO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=C(C(=N1)Cl)/C=N/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime typically involves the reaction of 4-chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion to the oxime.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso or nitro derivatives.

Reduction: The oxime group can be reduced to form the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), under mild to moderate heating.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime has several scientific research applications:

Medicinal Chemistry: This compound can serve as a building block for the synthesis of various pharmacologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: The compound’s unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved can vary depending on the specific pharmacological application.

Comparison with Similar Compounds

4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine (CAS 88474-31-1)

This compound shares the 4-chloro and 6-methoxy substituents but replaces the dimethylamino and oxime groups with a methyl group at position 2 and an amine at position 4. The absence of the oxime reduces its capacity for redox reactions, while the amine group increases nucleophilicity, favoring its use in cross-coupling reactions for drug intermediates .

3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

Though more complex, this compound includes a dimethylamino group and a sulfonamide-linked naphthalene system. Its extended π-conjugation and sulfonamide moiety enhance antimicrobial activity compared to the target compound, which lacks such electron-withdrawing groups .

Functional Group Comparisons

Oxime-Containing Compounds

- 4-Methylpentan-2-one oxime (CAS 105-44-2) : A simple aliphatic oxime classified as harmful (H302, H315, H319) due to acute oral toxicity and irritancy. In contrast, the target compound’s aromatic pyrimidine backbone likely mitigates these risks, though its toxicity profile remains understudied .

- Phosgene oxime (CX) : A warfare agent with extreme toxicity (AEGL-1: 0.0024 ppm). Unlike CX’s corrosive and urticant effects, the target compound’s steric hindrance from the pyrimidine ring may reduce direct tissue damage, highlighting the critical role of molecular architecture in toxicity .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings on its biological activity, including anticancer properties, cytotoxicity, and mechanisms of action.

- Molecular Formula : C10H12ClN3O2

- Molecular Weight : 230.67 g/mol

- CAS Number : 13012-31-2

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime, as anticancer agents. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

-

Cytotoxicity Testing :

- The compound exhibited significant cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) cells.

- A study reported a half-maximal inhibitory concentration (IC50) of 58.4 µM against HT29 cells, which was comparable to established chemotherapeutics like cisplatin (47.2 µM) and significantly more potent than fluorouracil (381.2 µM) .

- Mechanism of Action :

Comparative Analysis of Biological Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime | 58.4 | VEGFR-2 inhibition, caspase activation |

| Cisplatin | 47.2 | DNA cross-linking |

| Fluorouracil | 381.2 | Thymidylate synthase inhibition |

Case Study 1: Anticancer Efficacy

In a controlled study involving multiple pyrimidine derivatives, the specific derivative containing the dimethylamino group demonstrated superior efficacy in inhibiting tumor growth in vitro compared to other structural analogs. The study emphasized the importance of substituent variations on biological activity.

Case Study 2: Safety Profile

Another aspect investigated was the safety profile of this compound when tested on normal human dermal fibroblasts (NHDFs). Results indicated that it exhibited lower toxicity compared to traditional chemotherapeutics, suggesting a favorable therapeutic index for further development .

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-2-(dimethylamino)-6-methoxy-5-pyrimidinecarbaldehyde oxime, and how can reaction yields be optimized?

Answer:

The synthesis typically involves two key steps: (1) preparation of the pyrimidinecarbaldehyde precursor and (2) oxime formation via reaction with hydroxylamine. For the precursor, nucleophilic substitution on a chloropyrimidine scaffold (e.g., 4-chloro-6-methoxy-2-(dimethylamino)pyrimidine) with a formylating agent can introduce the carbaldehyde group. Oxime formation is achieved by reacting the aldehyde with hydroxylamine hydrochloride under mild acidic or neutral conditions (e.g., ethanol/water, 60°C).

- Optimization strategies :

Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the oxime proton (δ 8.5–9.5 ppm, broad singlet) and methoxy group (δ 3.8–4.0 ppm). Dimethylamino protons appear as a singlet near δ 2.8–3.2 ppm .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching the chlorine atom .

- X-ray crystallography : Resolves the oxime (C=N-OH) conformation and hydrogen-bonding networks, as seen in structurally related pyrimidine oximes .

Advanced: How does the oxime functional group influence the compound’s reactivity in nucleophilic substitution or cyclization reactions?

Answer:

The oxime group acts as both a directing group and a nucleophile.

- Nucleophilic substitution : The chloro substituent at position 4 can undergo displacement with amines or thiols, with the oxime’s electron-withdrawing effect enhancing reactivity at the 5-position .

- Cyclization : Under acidic conditions, the oxime may participate in intramolecular cyclization to form fused heterocycles (e.g., isoxazoles), observed in analogous systems .

- Methodological note : Kinetic studies (e.g., time-resolved IR) can monitor intermediate formation during substitution .

Advanced: What strategies are recommended for evaluating the compound’s potential as a kinase inhibitor or antimicrobial agent?

Answer:

- In vitro assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .

- Target identification : Perform molecular docking studies to predict binding to ATP-binding pockets or DNA gyrase (common in pyrimidine-based antimicrobials) .

- SAR : Modify substituents (e.g., methoxy → ethoxy, chloro → fluoro) to correlate structural changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.